

# Application Notes and Protocols: Tert-Butyl N,N-diallylcarbamate in Heterocyclic Synthesis

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## Compound of Interest

Compound Name: *tert-Butyl N,N-diallylcarbamate*

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## Introduction

**Tert-butyl N,N-diallylcarbamate** is a versatile building block in organic synthesis, primarily utilized for the construction of nitrogen-containing heterocycles. Its diallyl functionality makes it an excellent substrate for ring-closing metathesis (RCM), a powerful carbon-carbon bond-forming reaction catalyzed by ruthenium complexes. This reaction provides a straightforward and high-yielding route to 2,5-dihydro-1H-pyrroles (pyrrolines), which are valuable intermediates for the synthesis of a wide range of more complex molecules, including pharmaceuticals and natural products. The tert-butyloxycarbonyl (Boc) protecting group offers stability under various reaction conditions and can be readily removed under acidic conditions to liberate the free secondary amine for further functionalization.

These application notes provide a comprehensive overview of the use of **tert-butyl N,N-diallylcarbamate** in the synthesis of nitrogen heterocycles, with a focus on ring-closing metathesis. Detailed experimental protocols for the synthesis of the starting material, the RCM reaction to form N-Boc-3-pyrroline, and its subsequent deprotection are provided.

## Key Applications

The primary application of **tert-butyl N,N-diallylcarbamate** is in the synthesis of N-Boc-protected 2,5-dihydro-1H-pyrrole. This is achieved through an intramolecular ring-closing metathesis (RCM) reaction. The resulting pyrroline is a versatile intermediate that can be

further modified, for instance, by hydrogenation to the corresponding pyrrolidine, or through various functionalization reactions of the double bond.

While the formation of five-membered rings is most common, the RCM strategy can be extended to the synthesis of larger rings, such as piperidines (six-membered) and azepanes (seven-membered), by using appropriately substituted diallylamine precursors. However, the synthesis of these larger rings can be more challenging and may require optimization of reaction conditions.

## Data Presentation

**Table 1: Synthesis of tert-Butyl N,N-diallylcarbamate**

Starting Material	Reagent	Solvent	Temperature	Time	Yield	Reference
Diallylamine	Di-tert-butyl dicarbonate	Methanol	0 °C to RT	1 h	99%	Org. Biomol. Chem. 2004, 2, 2418-2420

**Table 2: Ring-Closing Metathesis of tert-Butyl N,N-diallylcarbamate**

Catalyst	Catalyst Loading (mol%)	Solvent	Temperature	Time	Yield of N-Boc-3-pyrroline	Reference
Grubbs' Catalyst 1st Gen.	0.5	CH <sub>2</sub> Cl <sub>2</sub>	Reflux	2.5 h	90-94%	Org. Synth. 2012, 89, 170-182
Grubbs' Catalyst 2nd Gen.	5	CH <sub>2</sub> Cl <sub>2</sub>	Reflux	5.5 h	Good	PMC - NIH[1]
Hoveyda-Grubbs Catalyst 2nd Gen.	5	CH <sub>2</sub> Cl <sub>2</sub>	40 °C	24 h	Not specified	PMC - NIH[2]

**Table 3: Deprotection of N-Boc-3-pyrroline**

Reagent	Solvent	Temperature	Time	Yield of 3-Pyrroline	Reference
Trifluoroacetic acid (TFA)	Dichloromethane (DCM)	Room Temperature	5 min - 2 h	High	ResearchGate[3]
4 M HCl	Dioxane	Room Temperature	30 min	High	ResearchGate[3]
Oxalyl chloride	Methanol	Room Temperature	1 - 4 h	up to 90%	RSC Publishing[4]
Water	90-100 °C	< 12 min	90-97%	Semantic Scholar[5]	

## Experimental Protocols

### Protocol 1: Synthesis of tert-Butyl N,N-diallylcarbamate

This protocol describes the synthesis of the starting material, **tert-butyl N,N-diallylcarbamate**, from diallylamine.

## Materials:

- Diallylamine
- Di-tert-butyl dicarbonate (Boc<sub>2</sub>O)
- Methanol (MeOH)
- Round-bottom flask
- Magnetic stirrer
- Ice bath
- Rotary evaporator

## Procedure:

- To a solution of diallylamine (1.0 eq) in methanol, cooled to 0 °C in an ice bath, add di-tert-butyl dicarbonate (1.2 eq) portion-wise.
- After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
- Stir the reaction mixture for 1 hour at room temperature.
- Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.
- The residue is purified by silica gel column chromatography (eluent: petroleum ether/ethyl acetate gradient) to afford **tert-butyl N,N-diallylcarbamate** as a colorless oil.

## Protocol 2: Ring-Closing Metathesis to Synthesize N-Boc-3-pyrroline

This protocol outlines the synthesis of tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate (N-Boc-3-pyrroline) via RCM.

## Materials:

- **tert-Butyl N,N-diallylcarbamate**
- Grubbs' Catalyst 1st Generation
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ ), anhydrous
- Schlenk flask or equivalent inert atmosphere setup
- Magnetic stirrer
- Reflux condenser
- Silica gel for purification

## Procedure:

- In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve **tert-butyl N,N-diallylcarbamate** (1.0 eq) in anhydrous dichloromethane to make a 0.4 M solution.
- Add Grubbs' Catalyst 1st Generation (0.5 mol%) to the solution.
- Heat the reaction mixture to reflux and maintain for 2.5 hours. The reaction progress can be monitored by TLC or GC-MS.
- Upon completion, cool the reaction mixture to room temperature.
- The crude product can be purified by silica gel column chromatography to remove the ruthenium catalyst and any byproducts. A reported method for removing ruthenium impurities involves an extractive workup with a water-soluble phosphine.
- After purification, the solvent is removed under reduced pressure to yield N-Boc-3-pyrroline.

## Protocol 3: Deprotection of N-Boc-3-pyrroline

This protocol describes the removal of the Boc protecting group to yield 3-pyrroline.

## Materials:

- N-Boc-3-pyrroline
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- Round-bottom flask
- Magnetic stirrer
- Rotary evaporator
- Saturated sodium bicarbonate solution
- Drying agent (e.g., anhydrous sodium sulfate)

**Procedure:**

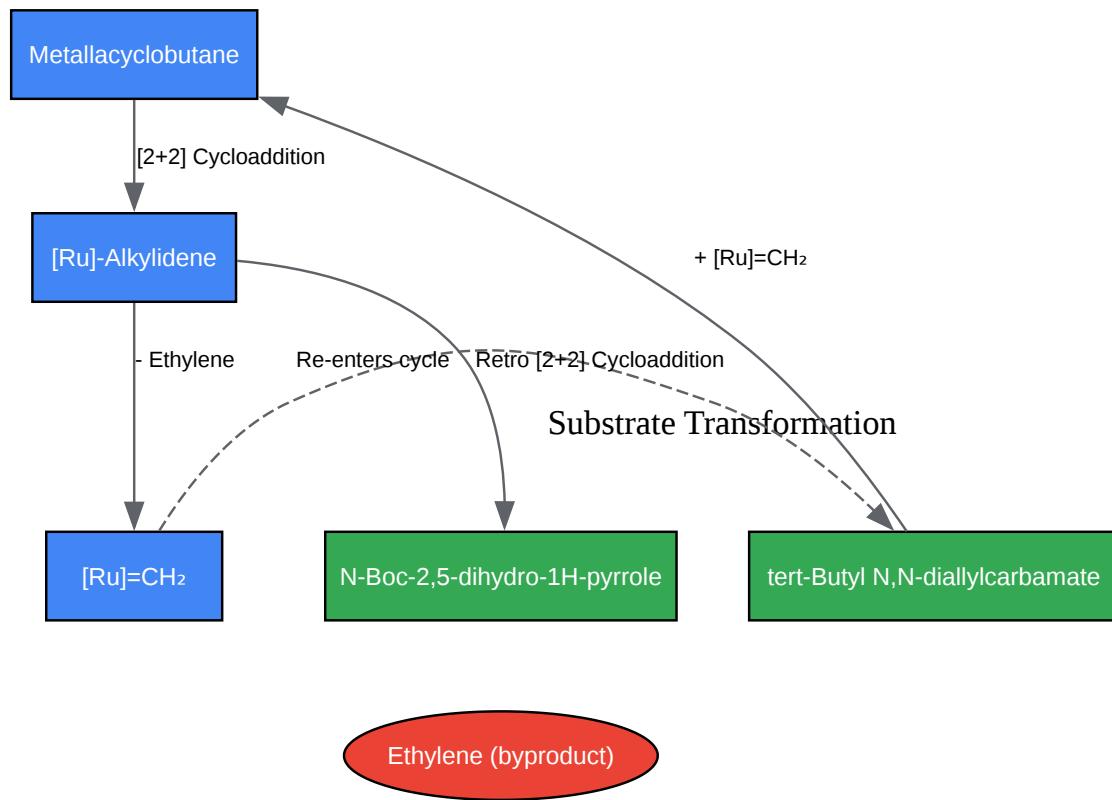
- Dissolve N-Boc-3-pyrroline (1.0 eq) in dichloromethane in a round-bottom flask.
- Add an excess of trifluoroacetic acid (e.g., 5-10 equivalents) to the solution at room temperature.
- Stir the reaction mixture at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
- Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
- Separate the organic layer, and wash it with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-pyrroline. Further purification can be achieved by distillation or chromatography if necessary.

## Mandatory Visualizations

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Caption: Synthetic workflow for heterocyclic synthesis.

### Catalytic Cycle

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Caption: Simplified mechanism of Ring-Closing Metathesis.

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